molecular formula C13H19BrN2O B15090710 1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine

1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine

Cat. No.: B15090710
M. Wt: 299.21 g/mol
InChI Key: DXVCYYPMMKZCOR-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine is an organic compound with the molecular formula C13H19BrN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromophenoxy group and the methyl group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 2-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II, which is involved in DNA replication. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine
  • 1-{2-[2-(2-Bromophenoxy)ethoxy]ethyl}-4-methylpiperazine

Uniqueness

1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine is unique due to the presence of both the bromophenoxy group and the methyl group in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-2-methylpiperazine

InChI

InChI=1S/C13H19BrN2O/c1-11-10-15-6-7-16(11)8-9-17-13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3

InChI Key

DXVCYYPMMKZCOR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CCOC2=CC=C(C=C2)Br

Origin of Product

United States

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